molecular formula C27H29N3O4 B11379255 5-(4-benzylpiperidin-1-yl)-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-(4-benzylpiperidin-1-yl)-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11379255
M. Wt: 459.5 g/mol
InChI Key: KMYMMAJMEYTPPY-MDZDMXLPSA-N
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Description

5-(4-BENZYLPIPERIDIN-1-YL)-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a piperidine ring, a trimethoxyphenyl group, and an oxazole ring, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 5-(4-BENZYLPIPERIDIN-1-YL)-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced to the piperidine ring through a nucleophilic substitution reaction.

    Synthesis of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving appropriate precursors.

    Coupling of the Trimethoxyphenyl Group: The trimethoxyphenyl group is coupled to the oxazole ring through a condensation reaction.

Industrial production methods for this compound would involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-(4-BENZYLPIPERIDIN-1-YL)-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Condensation: Condensation reactions can be used to couple the compound with other molecules, forming larger structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-BENZYLPIPERIDIN-1-YL)-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific diseases.

    Pharmacology: It can be studied for its potential pharmacological effects, including its interactions with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 5-(4-BENZYLPIPERIDIN-1-YL)-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5-(4-BENZYLPIPERIDIN-1-YL)-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H29N3O4

Molecular Weight

459.5 g/mol

IUPAC Name

5-(4-benzylpiperidin-1-yl)-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C27H29N3O4/c1-31-23-16-21(17-24(32-2)26(23)33-3)9-10-25-29-22(18-28)27(34-25)30-13-11-20(12-14-30)15-19-7-5-4-6-8-19/h4-10,16-17,20H,11-15H2,1-3H3/b10-9+

InChI Key

KMYMMAJMEYTPPY-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC(=C(O2)N3CCC(CC3)CC4=CC=CC=C4)C#N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=NC(=C(O2)N3CCC(CC3)CC4=CC=CC=C4)C#N

Origin of Product

United States

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